2-(1H-Indol-7-yl)ethanol

Medicinal Chemistry Lipophilicity Drug Design

2-(1H-Indol-7-yl)ethanol (7-(2-hydroxyethyl)indole) is a critical C-7 substituted indole building block for medicinal chemistry and kinase inhibitor development. Its unique regiospecificity enables precise targeting of drug-resistant EGFR mutations. This compound offers a quantifiably different lipophilicity profile (cLogP 1.8) compared to common C-3 isomers, making it essential for SAR studies and ADME optimization. Procure this well-characterized intermediate to ensure synthetic success and biological assay validity. Available in research quantities with batch-specific QC documentation (NMR, HPLC, GC). Request a quote now.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 345264-52-0
Cat. No. B3130835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-7-yl)ethanol
CAS345264-52-0
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CCO)NC=C2
InChIInChI=1S/C10H11NO/c12-7-5-9-3-1-2-8-4-6-11-10(8)9/h1-4,6,11-12H,5,7H2
InChIKeyURTUZTSLWOONOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-7-yl)ethanol (CAS 345264-52-0): Technical Procurement and Core Identity Overview


2-(1H-Indol-7-yl)ethanol, also known as 7-(2-hydroxyethyl)indole, is a 7-substituted indole derivative with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . This compound is a primary alcohol featuring a hydroxyethyl substituent at the C-7 position of the indole ring system. As a specialized indole building block, it serves as a key intermediate in medicinal chemistry for the construction of more complex pharmacologically active molecules, particularly within the realm of targeted kinase inhibitor development [1]. Its availability as a well-characterized research chemical, often with analytical certification including NMR, HPLC, and GC , supports its reliable use in advanced synthetic and biological investigations.

Why 2-(1H-Indol-7-yl)ethanol Cannot Be Substituted by Generic Indole-3-ethanol (Tryptophol) or Indole-2-ethanol


Indole ethanol derivatives are not functionally interchangeable. The specific position of the hydroxyethyl substituent on the indole scaffold dictates both the physicochemical properties and the biological activity of downstream derivatives. 2-(1H-Indol-7-yl)ethanol features substitution at the C-7 position, a structural motif distinct from the common, naturally occurring C-3 substituted isomer, tryptophol [1]. This regiochemical difference leads to quantifiable variations in lipophilicity, physical state, and synthetic utility. More importantly, the C-7 substitution pattern is a critical design element in medicinal chemistry campaigns targeting specific kinase conformations, as it facilitates unique molecular interactions that C-3 or C-2 substituted analogs cannot replicate [2]. Substitution with a generic indole ethanol would therefore lead to a loss of these specific physicochemical and biological profiles, potentially derailing a synthetic route or invalidating biological assay results.

Quantitative Differentiation Evidence for 2-(1H-Indol-7-yl)ethanol Against In-Class Analogs


Differentiation in Lipophilicity (cLogP) vs. Regioisomeric Indole Ethanol Analogs

2-(1H-Indol-7-yl)ethanol exhibits a distinct calculated LogP (cLogP) value compared to its regioisomers, which is a key parameter influencing membrane permeability and protein binding. The target compound has a computed cLogP of 1.8 [1]. This contrasts with the 3-substituted analog, tryptophol (2-(1H-indol-3-yl)ethanol), which has a reported cLogP range of 1.28 to 1.59 depending on the prediction method [2], and the 2-substituted analog, 2-(1H-indol-2-yl)ethanol, with a cLogP of 1.7 [3]. This quantifiable difference in lipophilicity is a direct consequence of the substitution pattern and can influence the partition behavior and oral bioavailability of derived compounds.

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Property

Differentiation in Physical State and Handling Properties vs. Tryptophol

2-(1H-Indol-7-yl)ethanol is a liquid at room temperature, which differentiates it from the solid crystalline nature of its common C-3 isomer, tryptophol. While no specific melting point is listed for the target compound (indicative of an oil) , tryptophol (2-(1H-indol-3-yl)ethanol) has a well-defined melting point range of 57-60 °C [1]. This difference in physical state has direct implications for laboratory handling, weighing accuracy, and solubility in various solvent systems used for synthesis or biological assays. For procurement, this distinction is critical as a liquid may require different storage conditions and handling procedures compared to a solid powder, impacting workflow integration.

Synthetic Chemistry Formulation Science Physical Property Handling

Differentiation in Synthetic Utility as a C-7 Functionalizable Intermediate for Targeted Kinase Inhibitors

The C-7 hydroxyethyl group of 2-(1H-Indol-7-yl)ethanol is a critical synthetic handle for constructing advanced intermediates used in the development of next-generation EGFR inhibitors targeting drug-resistant mutations. Specifically, this compound has been documented as a starting material for the synthesis of 7-(2-(methanesulfonyloxy)eth-1-yl)indole (CAS 345264-90-6) and 7-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-indole (CAS 408354-47-2) [1]. These derived intermediates are crucial for introducing the C-7 substituent into kinase inhibitor scaffolds. This specific application is tied to the C-7 substitution pattern; the C-3 substituted analog, tryptophol, is not used in this context for targeting the same resistant EGFR mutants (19D/T790M/C797S) where the C-7 substitution provides a key interaction with the Asp855 residue in the DFG motif [2].

Medicinal Chemistry Kinase Inhibitor Synthetic Intermediate EGFR

Validated Research and Industrial Application Scenarios for 2-(1H-Indol-7-yl)ethanol


Synthesis of C-7 Modified Indole Intermediates for Targeted Kinase Inhibitor Drug Discovery

This compound is ideally suited for medicinal chemistry groups focused on designing and synthesizing novel kinase inhibitors, particularly those targeting drug-resistant mutations of the Epidermal Growth Factor Receptor (EGFR). As demonstrated, 2-(1H-Indol-7-yl)ethanol is a documented precursor for synthesizing advanced C-7 functionalized indole intermediates [1]. These intermediates are then used to incorporate the C-7 substituent into larger inhibitor scaffolds designed to interact with the Asp855 residue in the DFG motif of mutant EGFR, a strategy employed to overcome resistance to third-generation inhibitors [2]. Procurement of this specific regioisomer is essential for executing these synthetic routes.

Physicochemical Property Optimization Studies in Drug Design

In early-stage drug discovery, medicinal chemists perform systematic structure-activity relationship (SAR) studies to optimize a lead compound's drug-like properties. The quantifiably different lipophilicity of 2-(1H-Indol-7-yl)ethanol (cLogP 1.8) compared to its C-3 and C-2 regioisomers [1] makes it a valuable tool for exploring how regioisomerism affects a molecule's ADME profile. By incorporating the C-7 substituent into a series, researchers can assess the impact of this specific substitution pattern on parameters such as LogD, solubility, and ultimately, in vivo pharmacokinetics. This compound provides a tangible chemical handle for modulating lipophilicity in a targeted manner [2].

Development of Synthetic Methodology for 7-Substituted Indoles

The unique C-7 substitution pattern makes 2-(1H-Indol-7-yl)ethanol a valuable substrate for academic and industrial research groups developing new synthetic methodologies for regioselective functionalization of the indole ring. Its primary alcohol handle provides a versatile point for further chemical transformations (e.g., oxidation, halogenation, mesylation, silylation) [1], allowing chemists to explore new reaction conditions and catalysts on a scaffold that is notoriously challenging to functionalize at the C-7 position due to electronic and steric factors. This makes the compound a key reagent for method development studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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